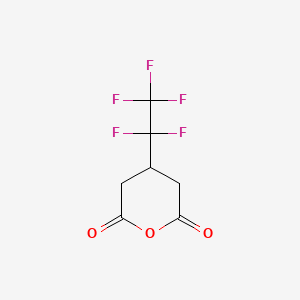
4-(pentafluoroethyl)oxane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pentafluoroethyl)oxane-2,6-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a pentafluoroethyl group attached to an oxane-2,6-dione ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentafluoroethyl)oxane-2,6-dione typically involves the introduction of a pentafluoroethyl group into an oxane-2,6-dione framework. This can be achieved through various synthetic routes, including:
Nucleophilic substitution reactions: Utilizing pentafluoroethyl halides as the source of the pentafluoroethyl group.
Electrophilic addition reactions: Employing pentafluoroethyl cations to react with oxane-2,6-dione derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
4-(Pentafluoroethyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halides and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxane-2,6-dione derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohols or other reduced forms of the compound.
Substitution: Results in the formation of new compounds with different functional groups replacing the pentafluoroethyl group.
科学研究应用
4-(Pentafluoroethyl)oxane-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(pentafluoroethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, leading to various effects, such as:
Enzyme inhibition: By binding to active sites and altering enzyme activity.
Receptor modulation: Interacting with receptors to modulate their function.
Signal transduction: Affecting cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
4-(Trifluoroethyl)oxane-2,6-dione: Similar structure but with a trifluoroethyl group instead of a pentafluoroethyl group.
4-(Hexafluoroethyl)oxane-2,6-dione: Contains a hexafluoroethyl group, leading to different chemical properties.
Uniqueness
4-(Pentafluoroethyl)oxane-2,6-dione is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O3/c8-6(9,7(10,11)12)3-1-4(13)15-5(14)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLQKIRKBDJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
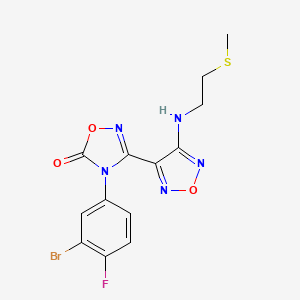
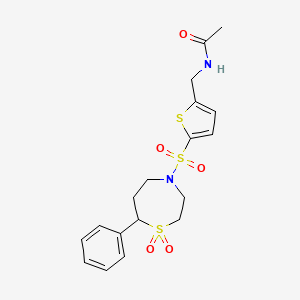
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2975929.png)
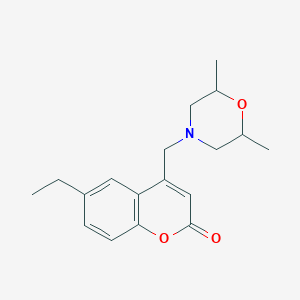
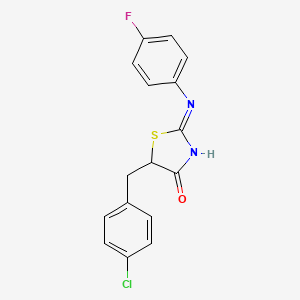
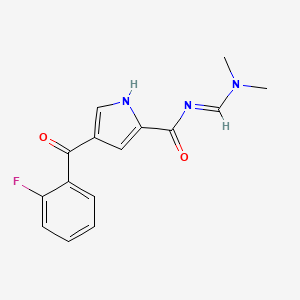
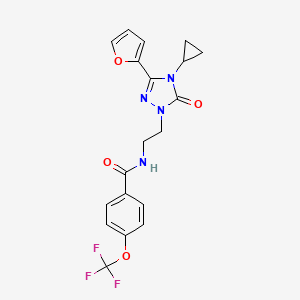
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2975936.png)
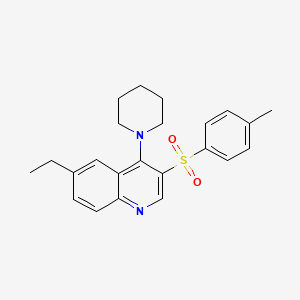
![2-Methyl-6-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2975939.png)

![1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2975942.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2975943.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)
